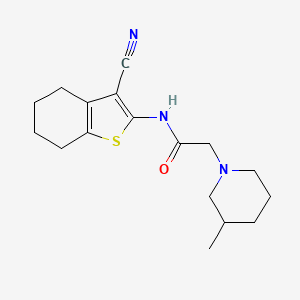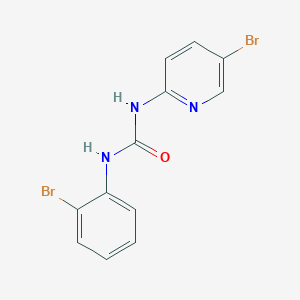
N-(2-cyanophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
描述
N-(2-cyanophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly referred to as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a selective antagonist of the mu-opioid receptor and is known to have a high affinity for this receptor. The purpose of
作用机制
CTAP exerts its effects by binding to the mu-opioid receptor and blocking the binding of endogenous opioids such as endorphins. This results in the inhibition of the receptor and a decrease in the downstream signaling pathways that are responsible for the effects of opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTAP are primarily related to its role as a mu-opioid receptor antagonist. CTAP has been shown to decrease the analgesic effects of opioids and to reduce the rewarding effects of drugs of abuse. CTAP has also been found to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using CTAP in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of this receptor without interference from other opioid receptors. However, one limitation of CTAP is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of CTAP. One area of interest is the development of new drugs that target the mu-opioid receptor and that are based on the structure of CTAP. Another area of interest is the use of CTAP in the study of pain perception and the development of new pain medications. Additionally, CTAP may have potential applications in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand the potential of CTAP in these areas.
科学研究应用
CTAP has been extensively studied for its potential applications in various fields. In neuroscience, CTAP has been used to study the role of the mu-opioid receptor in pain perception, addiction, and reward. CTAP has also been used in pharmacology research to develop new drugs that target the mu-opioid receptor.
属性
IUPAC Name |
N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-12-14-4-1-2-5-15(14)20-17(22)13-7-9-21(10-8-13)18(23)16-6-3-11-24-16/h1-6,11,13H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLCZCYSXOYFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B4755726.png)
![N,1-dimethyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4755732.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4755734.png)

![2-{2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4755748.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4755756.png)
![4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B4755768.png)
![3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4755772.png)
![5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4755775.png)
![5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4755781.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4755787.png)

![5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4755817.png)
![1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4755821.png)